1-Fluoro-2-(iodomethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(iodomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBUNMDMMGVBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CI)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Fluoro 2 Iodomethyl Benzene
Precursor Synthesis and Halogenation Strategies
The synthesis of 1-Fluoro-2-(iodomethyl)benzene can be approached from several different starting materials, primarily utilizing o-tolyl and benzyl (B1604629) precursors. The choice of precursor often dictates the subsequent halogenation strategy.
Routes from o-Tolyl and Benzyl Precursors
One of the most direct routes to this compound begins with 2-fluorotoluene. This method typically involves the radical iodination of the methyl group. A common approach is the Wohl-Ziegler reaction, which employs N-iodosuccinimide (NIS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is generally carried out in a non-polar solvent like carbon tetrachloride and is initiated by light or heat.
Another viable pathway starts from 2-fluorobenzyl alcohol. This precursor can be converted to this compound through the action of various iodinating agents. A widely used method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This reaction proceeds via a phosphonium (B103445) salt intermediate, which is then displaced by the iodide ion. Alternatively, reagents like phosphorus triiodide or a mixture of iodine and red phosphorus can be employed to achieve the same transformation.
A study has reported the synthesis of this compound from (2-fluorophenyl)methanol with a yield of 81%. In this process, the alcohol is treated with iodine in the presence of triphenylphosphine and imidazole (B134444) in dichloromethane.
| Precursor | Reagents | Product | Yield |
| (2-Fluorophenyl)methanol | I2, PPh3, Imidazole | This compound | 81% |
Directed ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, a suitable starting material would be fluorobenzene (B45895). The fluorine atom can act as a directed metalation group (DMG), guiding a strong base like an organolithium reagent (e.g., n-butyllithium or s-butyllithium) to deprotonate the adjacent ortho position.
The resulting aryllithium species is then quenched with an appropriate electrophile to introduce the iodomethyl group. A one-pot reaction could involve the introduction of iodochloromehane. However, a more controlled, two-step approach is often preferred. This would involve first reacting the lithiated intermediate with a formaldehyde (B43269) equivalent, such as N,N-dimethylformamide (DMF) or paraformaldehyde, to generate 2-fluorobenzaldehyde (B47322) or (2-fluorophenyl)methanol, respectively. The resulting alcohol can then be converted to the desired iodomethyl compound using the methods described in the previous section.
Stereoselective and Regioselective Iodination Methods
For a molecule like this compound, stereoselectivity is not a factor at the benzylic position unless isotopic labeling is involved. However, regioselectivity is crucial. When starting from a precursor like 2-fluorotoluene, the iodination must occur specifically at the methyl group (benzylic position) rather than on the aromatic ring.
As mentioned earlier, free-radical halogenation conditions are highly regioselective for the benzylic position. The stability of the resulting benzylic radical intermediate is the driving force for this selectivity. The use of N-iodosuccinimide is particularly advantageous as it provides a low, steady concentration of iodine and the radical chain carrier, minimizing side reactions such as aromatic iodination.
Regioselective Fluorination Techniques
While the primary focus is on iodination, it is also relevant to consider the regioselective introduction of the fluorine atom as a key step in the synthesis. If starting from a precursor that does not already contain fluorine, such as 2-iodotoluene, a nucleophilic aromatic substitution (SNAr) reaction could be employed. However, the iodide is not a good leaving group for SNAr.
A more plausible route would involve the diazotization of 2-aminotoluene (o-toluidine) followed by a Balz-Schiemann reaction. In this reaction, the diazonium salt is converted to an aryl tetrafluoroborate, which upon heating, decomposes to yield 2-fluorotoluene. The subsequent benzylic iodination would then lead to the final product. This method ensures the regioselective placement of the fluorine atom at the desired position.
Advanced Fluorination Reagents and Their Application
Modern synthetic chemistry has seen the development of a wide array of new fluorinating reagents that offer improved safety, selectivity, and efficiency.
Electrophilic Fluorination Agents (e.g., Selectfluor)
Electrophilic fluorinating agents are particularly useful for the fluorination of electron-rich aromatic rings and enolates. Selectfluor (F-TEDA-BF4), a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), is a popular and versatile electrophilic fluorinating agent. It is a crystalline solid that is easier and safer to handle than gaseous fluorine.
In the context of synthesizing this compound, Selectfluor would not be used to introduce the fluorine atom onto an unsubstituted ring, as electrophilic fluorination of toluene (B28343) would likely lead to a mixture of isomers with a preference for the para-position. However, it can be employed in scenarios where the directing-group effect of a pre-existing substituent can control the regioselectivity. For instance, if one were to start with a suitably substituted benzene (B151609) ring, Selectfluor could be used to introduce the fluorine atom at a specific position.
A more direct application of electrophilic fluorination in a related context is the fluorination of benzylic positions. While less common than radical halogenation for introducing heavier halogens, under specific conditions, electrophilic fluorinating agents can be used to fluorinate benzylic C-H bonds. However, for the synthesis of this compound, the more established routes involving precursor synthesis followed by iodination are generally more efficient.
The development of fluorination reactions has been a significant area of research. For example, palladium-catalyzed fluorination of aryl boronic acids and their derivatives has emerged as a valuable method. Another approach involves the use of silver(I) fluoride (B91410) for the fluorination of aryl stannanes. While these methods are powerful for introducing fluorine onto an aromatic ring, the synthesis of this compound is more commonly achieved by starting with an already fluorinated precursor.
Nucleophilic Fluorination Techniques (e.g., DAST, Deoxo-Fluor)
Nucleophilic fluorination serves as a important method for introducing fluorine into organic molecules. This approach typically involves the displacement of a leaving group by a fluoride ion. Reagents like Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are prominent in this category for their efficacy in converting alcohols to alkyl fluorides. organic-chemistry.orgacs.org
DAST (Diethylaminosulfur trifluoride) is a widely utilized reagent for the deoxofluorination of alcohols. mdpi.comtcichemicals.com The reaction proceeds through the formation of an activated intermediate, which facilitates the nucleophilic attack by a fluoride ion, typically with an inversion of configuration at the reaction center. mdpi.com While effective, DAST is known for its thermal instability. tcichemicals.com
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) offers a safer alternative to DAST due to its enhanced thermal stability. organic-chemistry.orgresearchgate.net It efficiently converts primary, secondary, and benzylic alcohols into their corresponding fluorides, often under mild conditions, sometimes at temperatures as low as -78 °C. researchgate.netorganic-chemistry.org In many instances, Deoxo-Fluor demonstrates superior or comparable performance to DAST in converting alcohols to alkyl fluorides. organic-chemistry.orgorganic-chemistry.org
| Reagent | Key Characteristics |
| DAST | Versatile for deoxofluorination of alcohols; reaction proceeds via SN2 displacement; known thermal instability. mdpi.comtcichemicals.com |
| Deoxo-Fluor | Thermally more stable than DAST; effective for a wide range of alcohols; can be used at low temperatures. organic-chemistry.orgresearchgate.netorganic-chemistry.org |
Hypervalent Iodine Reagents in Fluorination
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, particularly in fluorination reactions. arkat-usa.orgresearchgate.net These reagents can act as either the fluorine source themselves or be used in conjunction with a fluoride source to generate a reactive fluorinating species in situ. arkat-usa.org
One common strategy involves the use of hypervalent iodine compounds like iodosylbenzene (PhIO) or phenyliodine(III) diacetate (PIDA) in the presence of a fluoride source such as hydrogen fluoride-pyridine (HF·py) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). arkat-usa.orgmdpi.com This combination generates a reactive fluoroiodine(III) species in the reaction mixture, which then carries out the fluorination. arkat-usa.org For instance, the combination of PhIO and HF·py has been shown to be effective for the fluorination of various functionalized aromatic olefins. acs.org
Another approach utilizes pre-formed fluorine-containing hypervalent iodine reagents, such as (difluoroiodo)arenes. acs.org These reagents can be synthesized by the fluorination of iodoarenes or through ligand exchange reactions. acs.org They offer a direct route to fluorinated products and have been used in various transformations, including the fluorination of alkenes and alkynes. mdpi.comacs.org The mechanism often involves the electrophilic addition of the hypervalent iodine reagent to the substrate, followed by nucleophilic attack of a fluoride ion. mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the use of catalysts and additives, and considerations for scaling up the reaction for research purposes.
Solvent Effects and Reaction Media
The choice of solvent can significantly influence the outcome of a chemical reaction. In the synthesis of halogenated aromatic compounds, the reaction medium can affect reaction rates, selectivity, and product yields. For instance, in a reductive iodination of aryl aldehydes to benzyl iodides, a study found that solvents like DME (1,2-dimethoxyethane) and toluene did not improve the yield of the desired product, and the reaction did not proceed in THF (tetrahydrofuran), DMF (dimethylformamide), or DCM (dichloromethane). psu.edu Acetonitrile, however, proved to be a suitable solvent for this transformation. psu.edu The polarity and coordinating ability of the solvent play a critical role in stabilizing intermediates and transition states. weebly.com
Catalyst Systems and Additives
Catalysts and additives are frequently employed to enhance reaction efficiency and selectivity. In the context of fluorination, Lewis acids are sometimes used to activate the fluorinating agent. For example, in certain fluorination reactions using hypervalent iodine reagents, BF₃·Et₂O can act as both a fluoride source and an activating reagent. beilstein-journals.org Similarly, in some cross-coupling reactions to form biphenyl (B1667301) derivatives, a palladium catalyst in conjunction with a phosphine (B1218219) ligand is often necessary. rsc.org The addition of a base, such as potassium carbonate or sodium hydride, is also common in reactions involving nucleophilic substitution or coupling. rsc.orgrsc.org For instance, in the synthesis of certain diaryl ethers, potassium carbonate is used as a base in DMF. rsc.org
| Reaction Type | Catalyst/Additive Example | Function |
| Fluorination | BF₃·Et₂O | Fluoride source and activating reagent beilstein-journals.org |
| Cross-Coupling | Palladium catalyst with phosphine ligand | Facilitates C-C bond formation rsc.org |
| Nucleophilic Substitution | Potassium Carbonate (K₂CO₃) | Base rsc.org |
Scalability Considerations for Research Applications
When a synthetic method is developed, its scalability for larger-scale production, even for research applications, is an important consideration. dur.ac.uk Reactions that are high-yielding and use readily available, cost-effective reagents are generally preferred. rsc.org For instance, a one-pot synthesis is often more scalable than a multi-step process with intermediate purifications. researchgate.net The safety and handling of reagents also become more critical on a larger scale. For example, while DAST is an effective fluorinating agent, its thermal instability can be a concern for scale-up, making more stable alternatives like Deoxo-Fluor a better choice. organic-chemistry.orgtcichemicals.com Furthermore, reaction conditions that require very low temperatures or high pressures can be more challenging to implement on a larger scale.
Reactivity and Transformation Pathways of 1 Fluoro 2 Iodomethyl Benzene
Nucleophilic Substitution Reactions at the Iodomethyl Group
The primary mode of reactivity for 1-Fluoro-2-(iodomethyl)benzene is the nucleophilic substitution at the benzylic carbon. The iodide atom serves as an excellent leaving group, facilitating the displacement by a wide array of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of the 2-fluorobenzyl moiety into various molecular frameworks.
Carbon-Based Nucleophiles
This compound serves as an effective electrophile for the formation of new carbon-carbon bonds. It readily reacts with stabilized carbanions, such as those derived from active methylene (B1212753) compounds and cyanide ions.
The alkylation of active methylene compounds, which possess two electron-withdrawing groups flanking a CH₂ group, is a fundamental C-C bond-forming reaction. youtube.com These compounds can be deprotonated by a base to form a nucleophilic carbanion that subsequently displaces the iodide from this compound. youtube.com A variety of active methylene compounds, including β-diketones, β-ketoesters, and malononitrile, can be alkylated using alkyl halides. researchgate.net For instance, cesium carbonate in DMF is an effective system for the dialkylation of such compounds. researchgate.net Microwave-assisted, solvent-free methods have also been developed for the alkylation of compounds like diethyl malonate and ethyl acetoacetate, often using bases like potassium carbonate. mdpi.com
Another significant reaction is cyanation, which introduces a nitrile (-CN) group. ganeshremedies.com This transformation is typically achieved by treating the alkyl halide with a cyanide salt, such as sodium or potassium cyanide. ganeshremedies.comgoogle.com The product of the cyanation of this compound is 2-fluorobenzyl cyanide. lookchem.com This reaction is a valuable pathway for synthesizing o-fluorophenylacetic acid, an intermediate for pharmaceuticals. lookchem.com
Table 1: Reactions with Carbon-Based Nucleophiles
| Nucleophile Source | Reagent/Conditions | Product Type | Ref |
|---|---|---|---|
| Active Methylene Compounds (e.g., diethyl malonate) | Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMF) or solvent-free (MW) | 2-(2-Fluorobenzyl) substituted methylene compound | researchgate.net, mdpi.com |
| Cyanide Salts (e.g., NaCN, KCN) | Polar aprotic solvent | 2-Fluorobenzyl cyanide | lookchem.com, ganeshremedies.com |
Heteroatom Nucleophiles (N, O, S)
The electrophilic benzylic carbon of this compound is highly susceptible to attack by heteroatom nucleophiles containing nitrogen, oxygen, or sulfur. These reactions provide straightforward routes to the corresponding amines, ethers, and thioethers.
Nitrogen nucleophiles, such as primary and secondary amines, react to form secondary and tertiary amines, respectively. thieme-connect.de The reaction involves the displacement of the iodide by the lone pair of electrons on the nitrogen atom. The kinetics of such reactions can be influenced by the structure of the amine and the solvent used. researchgate.net
Oxygen nucleophiles, particularly alkoxides generated from alcohols, can displace the iodide to form ethers. This Williamson-ether-synthesis-type reaction is a common method for creating aryl-alkyl ethers. Related compounds like 4-(chloromethyl)-1-fluoro-2-methoxybenzene (B1356780) readily undergo substitution with alkoxides.
Sulfur nucleophiles, such as thiols, are particularly potent and react readily with alkylating agents like this compound to form thioethers (sulfides). researchgate.net The high nucleophilicity of the sulfhydryl group facilitates this reaction. researchgate.net Methods for the fluorosulfenylation of alkenes often involve the in-situ generation of a sulfenyl halide from a thiol, highlighting the reactivity of the sulfur center. rsc.org The analogous compound 4-(bromomethyl)-1-fluoro-2-iodobenzene (B3031344) is known to undergo nucleophilic substitution with thiols.
Table 2: Reactions with Heteroatom Nucleophiles
| Nucleophile Type | Example | Product Type | Ref |
|---|---|---|---|
| Nitrogen | Primary/Secondary Amines | Secondary/Tertiary Amines | researchgate.net, thieme-connect.de |
| Oxygen | Alkoxides (R-O⁻) | Ethers (Ar-CH₂-OR) | |
| Sulfur | Thiols (R-SH) | Thioethers (Ar-CH₂-SR) | , researchgate.net |
Formation of Quaternary Species
This compound can function as an alkylating agent for tertiary amines and phosphines, leading to the formation of positively charged quaternary ammonium (B1175870) and phosphonium (B103445) salts. thieme-connect.detcichemicals.com These compounds have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. tcichemicals.commdpi.com
The reaction with a tertiary amine involves the alkylation of the nitrogen atom, resulting in a quaternary ammonium salt where the nitrogen is bonded to four carbon substituents. thieme-connect.demdpi.com Similarly, tertiary phosphines react to form quaternary phosphonium salts. The use of phase-transfer catalysts, which are often quaternary ammonium or phosphonium salts themselves, is a common technique to facilitate reactions in heterogeneous systems. mdpi.com
Table 3: Formation of Quaternary Species
| Substrate | Product Type | General Application | Ref |
|---|---|---|---|
| Tertiary Amine (R₃N) | Quaternary Ammonium Salt ([Ar-CH₂-NR₃]⁺I⁻) | Phase-Transfer Catalysts, Surfactants | mdpi.com, thieme-connect.de |
| Tertiary Phosphine (B1218219) (R₃P) | Quaternary Phosphonium Salt ([Ar-CH₂-PR₃]⁺I⁻) | Phase-Transfer Catalysts, Wittig Reagents | mdpi.com |
Organometallic Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound provides a handle for the generation of highly reactive organometallic intermediates, specifically Grignard and organolithium reagents. These reagents effectively reverse the polarity of the benzylic carbon, transforming it from an electrophilic to a nucleophilic center.
Grignard Reagent Formation and Reactivity
Grignard reagents (RMgX) are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal, typically in an ether solvent like THF or diethyl ether. sigmaaldrich.com this compound can form the corresponding Grignard reagent, 2-fluorobenzylmagnesium iodide. The presence of the ortho-fluorine atom can influence the reagent's reactivity and stability through electronic and steric effects.
Once formed, these reagents are highly reactive towards a variety of electrophiles. sigmaaldrich.com A primary application is their reaction with carbonyl compounds; for example, they react with aldehydes and ketones in nucleophilic addition reactions to produce secondary and tertiary alcohols, respectively. evitachem.com The related Grignard reagent, 2-fluorobenzylmagnesium chloride, is known to participate in such transformations. americanelements.com
Table 4: Grignard Reagent Formation and Selected Reactions
| Reaction | Electrophile | Product | Ref |
|---|---|---|---|
| Formation | Mg metal, THF | 2-Fluorobenzylmagnesium iodide | sigmaaldrich.com |
| Nucleophilic Addition | Aldehyde (R-CHO) | 1-(Aryl)-2-propanol derivative | |
| Nucleophilic Addition | Ketone (R₂C=O) | 1-(Aryl)-2-methyl-2-propanol derivative | evitachem.com |
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is an alternative method for generating a potent organometallic nucleophile. This reaction is typically very fast, often occurring at low temperatures, and involves treating an organohalide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu Alkyl iodides are more reactive in this exchange than the corresponding bromides or chlorides. harvard.edu
A specific procedure for the lithium-halogen exchange of this compound has been documented. uni-muenchen.de The reaction with t-BuLi in THF at low temperatures generates the intermediate 2-fluorobenzyllithium. This highly reactive species can then be trapped with an electrophile. For example, its reaction with benzaldehyde (B42025) yields 2-(2-fluorophenyl)-1-phenylethan-1-ol. uni-muenchen.de This pathway circumvents potential side reactions that can occur during the direct formation of Grignard reagents and is particularly useful for sensitive substrates. rsc.org
Table 5: Lithium-Halogen Exchange and Subsequent Reaction
| Step | Reagent/Conditions | Intermediate/Product | Ref |
|---|---|---|---|
| 1. Exchange | t-BuLi, THF, low temp. | 2-Fluorobenzyllithium | harvard.edu, uni-muenchen.de |
| 2. Trapping | Benzaldehyde | 2-(2-Fluorophenyl)-1-phenylethan-1-ol | uni-muenchen.de |
in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the primary site of reactivity in these transformations is the labile carbon-iodine bond of the iodomethyl group (a benzylic C(sp³)-I bond). This section explores the participation of this compound and related benzylic halides in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org While traditionally used for coupling C(sp²)-hybridized carbons, its application has expanded to include C(sp³)-hybridized centers, such as the benzylic carbon in this compound. libretexts.org The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the transmetalation step. libretexts.orgnih.gov The reactivity order for the halide is generally I > Br > Cl > F. nih.gov For benzylic substrates, this reaction allows for the straightforward installation of aryl, heteroaryl, or vinyl groups at the benzylic position.
The general mechanism involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org The choice of ligand, base, and solvent system is critical to prevent side reactions like β-hydride elimination, especially when using alkyl halides. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides This table presents generalized findings for benzylic halides, as specific data for this compound was not available in the provided search results.
| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/H₂O | 2-Arylmethyl-1-fluorobenzene | nih.gov |
| Vinylboronic Acid | Pd(PPh₃)₄ | NaOEt | Benzene (B151609) | 2-Allyl-1-fluorobenzene | rsc.org |
| Potassium Alkyltrifluoroborate | CataCXium A Pd G3 | Cs₂CO₃ | Toluene/H₂O | 2-Alkylmethyl-1-fluorobenzene | acs.org |
Heck Reaction
The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes to form substituted alkenes. rsc.org The reaction can also be successfully applied to benzylic halides like this compound. nih.gov The first example of coupling an alkyl halide with an olefin was reported by Heck, involving the reaction of benzyl (B1604629) chloride with methyl acrylate (B77674) using a Pd(OAc)₂ catalyst. nih.gov This transformation allows for the vinylation of the substrate at the benzylic position.
The catalytic cycle generally begins with the oxidative addition of the benzylic halide to the palladium(0) catalyst. rsc.org This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base. rsc.orgnih.gov
Table 2: Examples of Heck Reactions with Benzylic Halides This table presents findings for benzylic halides to illustrate the potential reactivity of this compound.
| Alkene Partner | Catalyst | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| Methyl acrylate | Pd(OAc)₂ | Bu₃N | Not Specified | Methyl 3-(2-fluorobenzyl)acrylate | nih.gov |
| N-vinylimide | Pd(OAc)₂ | NaOAc | DMF | N-(2-(2-fluorobenzyl)vinyl)imide | nih.gov |
| Styrene | Pd/C | K₂CO₃ | DMA | 1-Fluoro-2-(3-phenylallyl)benzene | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming C(sp³)–C(sp) bonds by reacting a benzylic halide with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for synthesizing aryl-substituted alkynes.
The widely accepted mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the benzylic halide to a Pd(0) species occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-benzyl complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst. wikipedia.orgrsc.org Copper-free Sonogashira protocols have also been developed. acs.org
Table 3: Representative Conditions for Sonogashira Coupling of Benzylic Halides This table presents generalized findings for benzylic halides, as specific data for this compound was not available in the provided search results.
| Alkyne Partner | Catalyst System | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 1-Fluoro-2-(3-phenylprop-1-yn-1-yl)benzene | wikipedia.orgorganic-chemistry.org |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Benzene | 1-Fluoro-2-(3-(trimethylsilyl)prop-1-yn-1-yl)benzene | wikipedia.org |
| 1-Heptyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 1-(2-Fluorobenzyl)hept-1-yne | organic-chemistry.org |
Stille Coupling
The Stille coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. nih.govuwindsor.ca This method is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. libretexts.org The reaction can be applied to C(sp³)-hybridized halides, including benzylic iodides, to form bonds with sp²- or sp-hybridized carbons from the organostannane partner.
The catalytic cycle for the Stille reaction involves the oxidative addition of the halide to a Pd(0) species, followed by a rate-limiting transmetalation step with the organostannane reagent. uwindsor.ca The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov
Table 4: Representative Conditions for Stille Coupling of Benzylic Halides This table presents generalized findings for benzylic halides, as specific data for this compound was not available in the provided search results.
| Stannane Reagent | Catalyst | Additive | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | None | Toluene | 2-Arylmethyl-1-fluorobenzene | uwindsor.ca |
| Alkenyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | CuI | NMP | 2-Allyl-1-fluorobenzene | uwindsor.ca |
| Alkynyl-Sn(Bu)₃ | Pd₂(dba)₃ / P(fur)₃ | None | THF | 2-Alkynylmethyl-1-fluorobenzene | uwindsor.ca |
Negishi Coupling
The Negishi coupling is a highly effective palladium- or nickel-catalyzed reaction that couples organohalides with organozinc reagents. organic-chemistry.org It is particularly powerful for the formation of C(sp³)–C(sp²) bonds, making it well-suited for the functionalization of benzylic halides like this compound. acs.orgnih.gov The organozinc reagents can be prepared from the corresponding alkyl halides, offering a broad scope. nih.govacs.org
The reaction mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org A key advantage is the high reactivity and functional group tolerance of the organozinc reagents. nih.gov Automated protocols have been developed for Negishi couplings, allowing for the generation of organozinc reagents in situ followed by coupling in a continuous flow system, which is beneficial for creating libraries of C(sp³)-enriched molecules. nih.govacs.org
Table 5: Research Findings on Negishi Coupling of Alkyl/Benzylic Halides This table highlights findings from studies on Negishi coupling relevant to C(sp³)-halide substrates.
| Halide Substrate | Organozinc Partner | Catalyst System | Solvent | Product Type | Yield | Ref. |
|---|---|---|---|---|---|---|
| 4-(Iodomethyl)tetrahydro-2H-pyran | 4-Bromo-1-methyl-1H-indazole | Pd(dba)₂ / XPhos | THF | 1-Methyl-4-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole | 10% | nih.gov |
| Various Alkyl Halides | Bromo-indazole | Pd(dba)₂ / XPhos | THF or DMF | Alkylated Indazole | Moderate to Excellent | nih.govacs.org |
| Aryl Bromides | Benzylzinc reagent | Pd-PEPPSI-IPentCl | THF | Aryl-benzyl product | Good | acs.org |
Trifluoromethylation of Aryl Iodides
The introduction of a trifluoromethyl (–CF₃) group into an aromatic ring can significantly alter a molecule's physical and biological properties. The trifluoromethylation of aryl iodides is a common transformation that directly replaces an iodine atom on a C(sp²) carbon with a –CF₃ group. This reaction typically employs a palladium or copper catalyst and a trifluoromethylating agent, such as TMSCF₃ (Ruppert-Prakash reagent) or CF₃-containing ligands.
It is important to note that this reaction, as named, applies to aryl iodides (e.g., 1-fluoro-2-iodobenzene), not benzyl iodides like this compound. The C(sp²)-I bond of an aryl iodide is mechanistically distinct from the C(sp³)-I bond of a benzyl iodide. While direct trifluoromethylation of benzyl iodides via similar cross-coupling pathways is less common, related nucleophilic substitution methods can be used to install the CF₃ group at the benzylic position.
Table 6: General Conditions for Trifluoromethylation of Aryl Iodides This table presents generalized findings for the trifluoromethylation of aryl iodides, the reaction specified in the section heading.
| Aryl Iodide Substrate | CF₃ Source | Catalyst System | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene | TMSCF₃ | Pd(OAc)₂ / P(o-tol)₃ | KF, PhMe, 80 °C | 1-Nitro-4-(trifluoromethyl)benzene | researchgate.net |
| 2-Iodothiophene | (CF₃)₂Hg | Cu powder | NMP, 140 °C | 2-(Trifluoromethyl)thiophene | smolecule.com |
| Aryl Iodide | Umemoto's reagent | Cu catalyst | DMF, 100 °C | Aryl-CF₃ | smolecule.com |
Oxidative Addition Mechanisms with Low-Valent Metals
The carbon-iodine (C-I) bond in this compound is a key site for reactivity, particularly in reactions involving low-valent transition metals. Oxidative addition is a fundamental step in many catalytic cycles, where a low-valent metal complex inserts into a covalent bond, in this case, the C-I bond. This process increases the oxidation state and coordination number of the metal center.
Low-valent metals such as palladium(0) and nickel(0) are commonly employed in these transformations. The oxidative addition of the benzylic iodide to a metal center, M(0), results in the formation of a new organometallic species, typically a benzyl-metal(II)-iodide complex. This step is often the entry point into various catalytic cross-coupling reactions.
For instance, in palladium-catalyzed reactions, a Pd(0) complex, often stabilized by ligands like phosphines, reacts with the C-I bond. whiterose.ac.uk The general mechanism involves the coordination of the organohalide to the metal, followed by the cleavage of the C-I bond and the formation of new metal-carbon and metal-iodine bonds. While iodide has sometimes been considered a potential poison for palladium catalysts, its role can be complex, and in some cases, iodide additives have been shown to enhance catalytic activity. springernature.com Aryl and benzyl iodides are frequently used in cross-coupling reactions due to the high reactivity of the C-I bond toward oxidative addition compared to C-Br or C-Cl bonds. reddit.com The resulting organopalladium(II) intermediate can then participate in subsequent steps like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. whiterose.ac.uk
Table 1: Oxidative Addition with Low-Valent Metals
| Metal Catalyst | Reactant Bond | Product Type | Significance |
|---|---|---|---|
| Palladium(0) | C-I | Benzyl-palladium(II)-iodide | Key intermediate in cross-coupling reactions (e.g., Suzuki, Heck). whiterose.ac.ukmdpi.com |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the fluorine atom and the iodomethyl group.
Substituents on a benzene ring influence the rate and position of electrophilic attack by a combination of inductive and resonance (mesomeric) effects. ulethbridge.cawikipedia.org
Fluorine (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. csbsju.edu However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. ulethbridge.cawikipedia.org The inductive deactivation is generally stronger than the resonance activation, making fluorine a deactivating, ortho, para-director. libretexts.org For nitration, fluorine directs strongly to the para position. wikipedia.org
In this compound, the fluorine is at C1 and the iodomethyl group is at C2.
The fluorine atom directs electrophiles to positions 4 (para) and 6 (ortho).
The iodomethyl group directs electrophiles to positions 4 and 6 (ortho) and position 5 (para).
The directing effects of both groups reinforce each other at positions 4 and 6. Position 4 is sterically more accessible than position 6, which is crowded by the adjacent iodomethyl group. The fluorine's strong para-directing nature further favors substitution at C4. Position 5 is directed by the iodomethyl group but is meta to the deactivating fluorine, making it less favorable. Position 3 is meta to the fluorine and ortho to the iodomethyl group, but attack at this position is generally less favored than at the reinforced positions. Therefore, electrophilic attack is most likely to occur at the C4 position. A similar pattern is observed in the nitration of 1-fluoro-2-chloromethylbenzene, which yields the 4-nitro product.
Table 2: Analysis of Directing Effects for Electrophilic Substitution
| Position | Effect of -F (at C1) | Effect of -CH₂I (at C2) | Combined Influence | Predicted Outcome |
|---|---|---|---|---|
| C3 | meta (deactivated) | ortho (activated) | Conflicting | Minor Product |
| C4 | para (activated) | ortho (activated) | Reinforcing | Major Product |
| C5 | meta (deactivated) | para (activated) | Conflicting | Minor Product |
Based on the directing effects, specific electrophilic substitution reactions can be predicted.
Nitration: The reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. libretexts.org The electrophile is the nitronium ion (NO₂⁺). The primary product expected is 1-Fluoro-2-(iodomethyl)-4-nitrobenzene .
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. libretexts.org This reaction is typically reversible. libretexts.org The predicted major product is 4-Fluoro-5-(iodomethyl)benzenesulfonic acid .
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. libretexts.org For bromination, the expected product is 4-Bromo-1-fluoro-2-(iodomethyl)benzene . Direct iodination is generally not feasible without an oxidizing agent, and direct fluorination is too reactive and explosive. libretexts.orglibretexts.org
Friedel-Crafts reactions are used to form new carbon-carbon bonds on an aromatic ring. googleapis.com
Friedel-Crafts Alkylation: This reaction involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.org
Friedel-Crafts Acylation: This reaction uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. google.comsavemyexams.com
A significant limitation of Friedel-Crafts reactions is that they often fail with strongly deactivated aromatic rings. libretexts.orglibretexts.org The fluorine substituent on this compound is deactivating. libretexts.org This deactivation may be sufficient to impede or prevent Friedel-Crafts reactions under standard conditions. Generally, aromatic rings with halogen substituents are poor substrates for these reactions. libretexts.org
Radical Reactions and Benzylic Functionalization
The iodomethyl group (-CH₂I) is a site for radical reactivity, primarily due to the relative weakness of the carbon-iodine bond.
Atom Transfer Radical Processes (ATRP) often involve the reversible transfer of a halogen atom between a dormant species (the alkyl halide) and an active radical species, typically mediated by a transition metal complex. In the context of this compound, the C-I bond is susceptible to homolytic cleavage, either thermally or photochemically, to generate a 2-fluorobenzyl radical.
This benzylic radical is stabilized by resonance with the aromatic ring. Once formed, it can participate in various reactions:
Radical Halogenation: In the presence of a halogen source, further substitution at the benzylic position can occur, although this is less relevant for the iodomethyl group compared to a methyl group. Radical initiators are often used in the benzylic bromination of similar toluene derivatives.
Functionalization: The benzylic radical can be trapped by other radical species or undergo oxidation to a carbocation, which can then be captured by nucleophiles. This provides a pathway for benzylic functionalization. rsc.org
Initiation of Polymerization: The 2-fluorobenzyl radical can act as an initiator for radical polymerization of vinyl monomers.
The C-I bond is significantly weaker than C-Br, C-Cl, or C-F bonds, making this compound a particularly good precursor for generating a benzylic radical selectively at the iodomethyl position without disturbing the C-F bond on the ring. nih.gov
Photochemical and Catalytic Radical Fluorination
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. researchgate.net Photochemical and catalytic radical fluorination methods offer powerful strategies for the formation of C-F bonds, often under mild reaction conditions. beilstein-journals.org These approaches typically involve the generation of a radical species which then reacts with a fluorine source.
Visible light photocatalysis has emerged as a prominent method for generating reactive radical intermediates. acs.org This can occur through several mechanisms, including photoredox catalysis (PRC) involving single-electron transfer (SET), or photosensitized energy transfer. beilstein-journals.org In the context of C-H fluorination, a photosensitizer can be excited by visible light and then transfer its energy to a substrate or a fluorinating reagent, inducing the desired chemical transformation. beilstein-journals.org
While specific studies detailing the photochemical and catalytic radical fluorination of this compound are not prevalent in the provided search results, the general principles of these reactions can be applied. The benzylic C-H bonds of the iodomethyl group would be susceptible to hydrogen atom abstraction (HAT) to form a benzylic radical. This radical could then be trapped by an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to yield a fluorinated product. acs.orgrsc.org The reaction could potentially be catalyzed by a photocatalyst that, upon excitation, initiates the radical chain process. acs.org
Key aspects of these reactions include:
Radical Generation: Formation of a benzylic radical at the carbon bearing the iodine atom.
Fluorinating Agent: An electrophilic fluorine source is required to react with the generated radical.
Catalysis: A photocatalyst or a transition metal catalyst can be employed to facilitate the reaction under milder conditions. beilstein-journals.org
Research in the broader field of fluorination highlights various catalytic systems. For instance, metal-catalyzed fluorinations often involve the use of transition metal enolates to create a chiral environment for asymmetric fluorination. acs.org Similarly, photosensitized approaches have been developed for C-H fluorination using organic dyes as catalysts. beilstein-journals.org
Defunctionalization and Halogen Exchange Reactions
Defunctionalization and halogen exchange reactions represent important transformations for modifying the structure of this compound. Halogen exchange, in particular, allows for the replacement of one halogen with another, which can be a strategic step in a multi-step synthesis.
The carbon-iodine bond in this compound is the most likely site for halogen exchange due to its lower bond dissociation energy compared to the carbon-fluorine bond. Halogen exchange reactions can be promoted by various reagents, including boron trihalides. For example, boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) have been used to convert trifluoromethyl arenes into their trichloromethyl and tribromomethyl analogues, respectively. nsf.gov While this example involves the exchange of fluorine for other halogens on a trifluoromethyl group, similar principles can apply to the exchange of iodine.
A common method for halogen exchange is the use of Grignard reagents or other organometallic compounds. The halogen/magnesium exchange reaction, often facilitated by reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), is a powerful tool for generating aryl-Grignard reagents from aryl halides. researchgate.net This could potentially be applied to replace the iodine in this compound with magnesium, forming a Grignard reagent that can then be quenched with an electrophile.
Furthermore, reactions involving lithium reagents can also effect halogen exchange. For instance, bromine-lithium exchange is a well-established method for preparing organolithium compounds from organic bromides. researchgate.net A similar iodine-lithium exchange could be envisioned for this compound.
Defunctionalization would involve the removal of the iodomethyl group. This could potentially be achieved through reductive cleavage of the carbon-iodine bond.
The following table summarizes potential halogen exchange reactions:
| Reagent | Expected Product | Reaction Type |
| BCl₃ | 1-Fluoro-2-(chloromethyl)benzene | Halogen Exchange |
| BBr₃ | 1-Fluoro-2-(bromomethyl)benzene | Halogen Exchange |
| iPrMgCl·LiCl | 1-Fluoro-2-(chloromagnesiomethyl)benzene | Halogen-Magnesium Exchange |
It is important to note that the reactivity can be influenced by the presence of the fluorine atom on the benzene ring. Electron-withdrawing or -donating groups can affect the reaction rates and regioselectivity of these transformations. nsf.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The primary reaction pathway for 1-Fluoro-2-(iodomethyl)benzene involves the iodomethyl moiety, which is a potent electrophilic site susceptible to nucleophilic attack. The C-I bond is relatively weak and polarized, making iodide an excellent leaving group. This inherent reactivity makes the compound a valuable intermediate in organic synthesis for introducing the 2-fluorobenzyl group. smolecule.com
Kinetic studies are crucial for elucidating the step-by-step sequence of a reaction, identifying the rate-determining step, and characterizing any transient intermediates. For this compound, reactions are typically dominated by nucleophilic substitution at the benzylic carbon.
The predominant mechanism is expected to be a bimolecular nucleophilic substitution (S_N2). In this concerted process, a nucleophile attacks the carbon atom of the iodomethyl group, and the iodide ion is displaced simultaneously. The rate of this reaction would be dependent on the concentrations of both the substrate and the nucleophile.
Alternatively, under conditions that favor solvolysis or with very weak nucleophiles, a stepwise S_N1 mechanism could be envisioned. This pathway would proceed through the formation of a 2-fluorobenzyl carbocation as a reaction intermediate. The stability of this carbocation would be influenced by the electronic effects of the ortho-fluorine substituent. While fluorine is highly electronegative and generally electron-withdrawing via induction, it can also donate electron density through resonance (mesomeric effect), which could offer some stabilization to the adjacent carbocation. The formation of carbocation intermediates is a known pathway for similar benzylic halides, such as chloromethyl derivatives, under specific conditions.
The reactivity of the halomethyl group follows the trend I > Br > Cl, consistent with the leaving group ability of the halide ion. Therefore, this compound is expected to be significantly more reactive in nucleophilic substitution reactions than its chloro- or bromo-analogs. smolecule.com
Table 1: Comparative Reactivity of 2-Fluorobenzyl Halides in S_N2 Reactions
| Compound | Halogen Leaving Group | Relative Reactivity (Predicted) | Leaving Group Ability |
| 1-Fluoro-2-(chloromethyl)benzene | Chloride (Cl⁻) | Low | Fair |
| 1-Fluoro-2-(bromomethyl)benzene | Bromide (Br⁻) | Medium | Good |
| This compound | Iodide (I⁻) | High | Excellent |
This table is based on established principles of nucleophilic substitution, where the reactivity is correlated with the stability of the leaving group.
Spectroscopic techniques are indispensable for monitoring the progress of a reaction and identifying the structures of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for tracking reactions of this compound. In a typical nucleophilic substitution, the disappearance of the ¹H NMR signal for the -CH₂I protons (expected around 4.5 ppm) and the appearance of a new signal corresponding to the -CH₂-Nu group would be observed. Similarly, significant shifts in the adjacent ¹³C and ¹⁹F signals would confirm the transformation at the benzylic position.
Infrared (IR) Spectroscopy: FTIR spectroscopy can monitor the reaction by observing the disappearance of the C-I stretching vibration and the appearance of new bands associated with the incoming nucleophile. niscpr.res.in
Mass Spectrometry (MS): MS is particularly useful for detecting short-lived reaction intermediates. Techniques like Electrospray Ionization (ESI-MS) could potentially trap and identify the 2-fluorobenzyl carbocation if an S_N1 pathway is active. frontiersin.org It also confirms the mass of the final product, verifying the success of the substitution.
Theoretical and Quantum Chemical Calculations
Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to model molecular properties. researchgate.netmdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its three-dimensional geometry, vibrational frequencies, and electronic properties. niscpr.res.inresearchgate.net
Calculations would reveal the distribution of electron density. The electronegative fluorine atom withdraws electron density from the benzene (B151609) ring inductively, while the iodomethyl group also acts as an electron-withdrawing group. A Molecular Electrostatic Potential (MEP) map would visualize the reactive sites, showing a region of positive potential (blue) around the methylene (B1212753) protons and a negative potential (red) near the fluorine and iodine atoms, indicating the sites for nucleophilic and electrophilic attack, respectively. niscpr.res.in
Table 2: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Value/Description | Implication |
| Optimized Geometry | Non-planar, with C-I bond length ~2.15 Å | Provides the lowest energy conformation. |
| Dipole Moment (µ) | Non-zero, significant magnitude | Indicates a polar molecule, affecting solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Positive charge on C(H₂), negative on F and I | Quantifies the polarization of bonds and predicts sites of reaction. niscpr.res.in |
| Molecular Electrostatic Potential (MEP) | Positive potential on -CH₂ group, negative on halogens | Visually confirms the electrophilic nature of the methylene carbon. |
These values are illustrative and based on typical results from DFT calculations on similar halogenated aromatic compounds. niscpr.res.inresearchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). mdpi.comresearchgate.net
LUMO: For this compound, the LUMO is expected to be predominantly located on the antibonding σ* orbital of the C-I bond in the iodomethyl group. The large coefficient of the LUMO on the benzylic carbon atom marks it as the primary site for nucleophilic attack.
HOMO: The HOMO is likely to be a π-orbital distributed across the aromatic benzene ring. Its energy level indicates the molecule's ability to act as an electron donor in certain reactions, although this is less common for this compound.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net Computational analysis would show that the low-lying C-I σ* orbital leads to a relatively small HOMO-LUMO gap, consistent with the high reactivity of the compound as an electrophile.
Table 3: Frontier Molecular Orbital Characteristics and Reactivity
| Orbital | Primary Location | Energy Level | Predicted Role in Reactivity |
| LUMO | C-I antibonding (σ*) orbital | Low | Accepts electrons from nucleophiles, initiating substitution. |
| HOMO | Benzene ring (π) orbital | High | Electron-donating orbital (less common reaction pathway). |
| HOMO-LUMO Gap | Small to moderate | High | Indicates high susceptibility to nucleophilic attack. |
This table is a qualitative prediction based on FMO principles and computational studies of related electrophiles. mdpi.comresearchgate.net
Computational modeling can be used to map the entire energy profile of a reaction, including the structures and energies of transition states. acs.org By calculating the activation energy (the energy barrier from reactant to transition state), chemists can predict reaction rates and favorability of different mechanistic pathways.
For the S_N2 reaction of this compound with a nucleophile, DFT calculations can model the transition state, which would feature a pentacoordinate carbon atom with the nucleophile and the leaving iodide ion partially bonded. The calculated activation energy for this pathway would likely be low, confirming it as the kinetically favored route. researchgate.net
Furthermore, the transition state for a competing S_N1 pathway (dissociation into the 2-fluorobenzyl carbocation and iodide) could also be modeled. Comparing the activation energies for the S_N2 and S_N1 pathways would provide a definitive theoretical prediction of the operating mechanism under given conditions. Such analyses have been crucial in understanding substitution reactions in related systems. researchgate.netresearchgate.net
Computational Studies of Halogen Bonding Interactions
Halogen bonding (XB) is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. acs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the covalent bond connecting it to a remainder 'R' group. acs.orgrsc.org The strength and directionality of the halogen bond make it a significant force in supramolecular chemistry, crystal engineering, and drug design. mdpi.com
In the case of this compound, the halogen bond donor is the iodine atom of the iodomethyl (-CH₂I) group. The strength of this interaction is primarily dictated by the magnitude of the positive electrostatic potential on the iodine's σ-hole. Computational chemistry provides essential tools for studying these interactions. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are employed to model the electronic properties of the molecule and its complexes. nih.govresearchgate.net
A key computational tool is the calculation of the Molecular Electrostatic Potential (MEP) surface, which visualizes the charge distribution and highlights the σ-hole. rsc.org For this compound, the R-group attached to the iodine is a 2-fluorobenzyl moiety. The electronic properties of this group significantly modulate the C-I bond and, consequently, the σ-hole. The presence of an electron-withdrawing fluorine atom on the ortho position of the benzene ring is expected to have a notable effect. Electron-withdrawing substituents generally enhance the magnitude of the σ-hole, leading to stronger halogen bonds. nsf.gov Quantum calculations on substituted iodobenzenes have shown that an ortho-substituent can have a pronounced activating effect on the halogen bond donor capability. nih.gov
The strength of the halogen bond can be quantified by calculating the interaction energy (IE) between the halogen bond donor and a model Lewis base, such as ammonia (B1221849) (NH₃) or pyridine. These calculations typically include corrections for basis set superposition error (BSSE). Studies on related substituted halobenzenes show a clear correlation between the electron-withdrawing capacity of the substituents and the interaction energy. nsf.govrichmond.edu For example, replacing hydrogen with fluorine on an aromatic ring strengthens the halogen bond, and this effect is generally position-dependent (ortho > meta > para). nsf.gov While direct computational data for this compound is not prevalent in the literature, trends from similar systems allow for robust predictions.
Below is a table illustrating the computationally predicted effects of substitution on the halogen bond strength of iodo-containing aromatic compounds with a model Lewis base.
| Halogen Bond Donor | Substituent Effect | Calculated σ-hole Max. Potential (VS,max) (kcal/mol) | Calculated Interaction Energy (IE) with NH₃ (kcal/mol) |
|---|---|---|---|
| Iodobenzene | Reference (No substitution) | ~18.5 | ~ -3.8 |
| 1-Fluoro-4-iodobenzene | para-Fluoro (Electron-withdrawing) | ~23.1 | ~ -4.5 |
| 1-Nitro-4-iodobenzene | para-Nitro (Strongly electron-withdrawing) | ~27.8 | ~ -5.2 |
| 1-Nitro-2-iodobenzene | ortho-Nitro (Strongly electron-withdrawing) | ~30.5 | ~ -5.6 |
| This compound | ortho-Fluoro on benzyl (B1604629) group (Predicted) | Predicted to be enhanced relative to benzyl iodide | Predicted to be stronger than benzyl iodide |
Note: The values are representative and collated from various computational studies on substituted iodobenzenes to show general trends. nih.govnsf.gov The prediction for this compound is an extrapolation based on these established principles.
The data consistently demonstrates that electron-withdrawing groups increase the positive potential of the σ-hole and the corresponding interaction energy. Therefore, it is predicted that the ortho-fluoro substituent in this compound will enhance its halogen bonding capabilities compared to the unsubstituted benzyl iodide.
Structure-Reactivity Relationships and Predictive Models
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govresearchgate.net These models are built on the principle that the structure of a molecule, encoded by a set of molecular descriptors, determines its physicochemical properties and thus its reactivity. nih.govcust.edu.tw
For this compound, the primary site of reactivity is the iodomethyl group. The C-I bond is relatively weak, and the iodide ion is an excellent leaving group, making the compound susceptible to nucleophilic substitution (SN) reactions. The reactivity in these processes is governed by a combination of electronic and steric factors, which can be quantified using molecular descriptors.
Predictive models for the reactivity of this compound and related compounds can be developed using computational and statistical methods. The process involves:
Descriptor Calculation: A set of theoretical molecular descriptors is calculated for a series of related compounds using quantum chemical methods (e.g., DFT). researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., molecular connectivity indices). cust.edu.twacs.org
Model Development: A mathematical equation is generated that links the descriptors to the experimentally measured reactivity (e.g., reaction rate constant, k). This is often achieved through Multiple Linear Regression (MLR) or more sophisticated machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using statistical metrics and external datasets to ensure its reliability. researchgate.net
For nucleophilic aromatic substitution (SNAr) reactions, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and electrostatic potential have been successfully used to predict reactivity and regioselectivity. nih.govresearchgate.net While this compound undergoes SN reactions at a benzylic carbon rather than SNAr, similar principles apply. The electronic nature of the 2-fluorobenzyl group is critical. The electron-withdrawing fluoro group can influence the stability of the transition state and thus the reaction rate.
A hypothetical QSRR model for a series of substituted benzyl iodides in an SN2 reaction might take the following form:
log(k) = c₀ + c₁ * ELUMO + c₂ * qCα + c₃ * S
Where:
log(k) is the logarithm of the reaction rate constant.
ELUMO is the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
qCα is the partial charge on the benzylic carbon atom, indicating its electrophilicity.
S is a steric descriptor accounting for the bulkiness around the reaction center.
c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.
The following table lists key descriptors that would be relevant for building a predictive reactivity model for this compound and its analogues.
| Descriptor Type | Specific Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Indicates chemical stability and reactivity. A smaller gap often implies higher reactivity. |
| Partial Charge on Benzylic Carbon (Cα) | Quantifies the electrophilicity of the reaction center for nucleophilic attack. | |
| Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar solvents and reagents. | |
| Steric | Molecular Volume/Surface Area | Describes the steric hindrance around the reactive site, affecting the accessibility for the nucleophile. |
| Verloop Sterimol Parameters | Provides a more detailed, directional measure of the steric bulk of substituents. | |
| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Encodes information about the size, branching, and shape of the molecule. cust.edu.tw |
By quantifying these structural features, QSRR models can provide valuable, predictive insights into the reactivity of this compound, facilitating its use in synthetic organic chemistry. acs.org
Applications of 1 Fluoro 2 Iodomethyl Benzene As a Synthetic Building Block
Construction of Complex Fluorinated Aromatic Scaffolds
The dual functionality of 1-Fluoro-2-(iodomethyl)benzene makes it an important intermediate in the synthesis of complex fluorinated aromatic scaffolds. researchgate.netchem960.com These scaffolds are foundational structures in the development of new molecules across various scientific disciplines. The presence of the C-F bond often enhances the stability of the molecule, and the iodomethyl group is an excellent leaving group, facilitating the attachment of the fluoroaromatic moiety to other molecular fragments. chem960.comresearchgate.net
In pharmaceutical research, the introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. tcichemicals.com Fluorine can improve metabolic stability, binding affinity to target proteins, and bioavailability. tcichemicals.com Building blocks like this compound are instrumental in this process, enabling the synthesis of a series of analogs for structure-activity relationship (SAR) studies.
The reactive iodomethyl group allows for the coupling of the 2-fluorobenzyl moiety to various nucleophiles, such as amines, phenols, and thiols, which are common functional groups in bioactive molecules. researchgate.netsmolecule.com This facilitates the construction of complex organic molecules that are candidates for new therapeutic agents. nbinno.comnih.gov For instance, similar halogenated aromatic compounds are used as key intermediates in synthesizing drugs for inflammation, cancer, and infectious diseases. smolecule.com The strategic placement of the fluorine atom on the aromatic ring can block sites of metabolic attack or alter the electronic nature of the molecule to optimize its interaction with biological targets. tcichemicals.com
Table 1: Role of Functional Groups in Pharmaceutical Analog Synthesis
| Functional Group | Role in Synthesis | Impact on Final Compound |
|---|---|---|
| Iodomethyl (-CH₂I) | Highly reactive site for nucleophilic substitution, acting as an efficient alkylating agent. researchgate.net | Covalently links the fluoroaromatic scaffold to the core of a drug molecule. nbinno.com |
| Fluorine (-F) | Generally unreactive during synthesis, directing the regiochemistry of other reactions. researchgate.net | Enhances metabolic stability, increases lipophilicity and bioavailability, and modulates binding affinity. tcichemicals.com |
| Aromatic Ring | Provides a rigid scaffold for orienting functional groups. | Forms the core structure of many pharmaceutical agents. researchgate.net |
This table illustrates the distinct roles of the key functional groups of this compound in the synthesis of pharmaceutical analogs.
The agrochemical industry heavily relies on organofluorine compounds, with fluorinated molecules representing a significant portion of modern pesticides. researchgate.nettcichemicals.comnih.gov The introduction of fluorine or fluorine-containing groups can dramatically alter the biological activity of a compound, leading to more potent and selective herbicides, insecticides, and fungicides. nbinno.comnih.gov
This compound serves as a precursor for introducing the 2-fluorobenzyl group into potential agrochemicals. The process is similar to that in pharmaceutical development, where the iodomethyl group is used as a handle to attach the fluorinated ring to a larger, biologically active structure. cymitquimica.comnbinno.com The presence of fluorine in the final product can enhance its efficacy, stability against degradation in the environment, and ability to penetrate target organisms. researchgate.net Research in this area focuses on creating novel molecular architectures to overcome pesticide resistance and improve crop yields. nih.gov
In materials science, fluorinated aromatic compounds are utilized to create advanced materials with specific, desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics. Building blocks like this compound can be employed in the synthesis of specialty polymers and liquid crystals.
The reactive bromomethyl analogs of this compound are known to serve as monomers or cross-linking agents in polymerization reactions. The iodomethyl group of this compound is even more reactive and can be used to initiate polymerization or to functionalize existing polymer chains. The incorporation of the fluoroaromatic moiety can influence the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications.
Precursor for Radiolabeling Methodologies
The short half-life of positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.7 min) necessitates rapid and efficient methods for their incorporation into imaging probes for Positron Emission Tomography (PET). nih.gov Halogenated aromatic compounds like this compound are valuable precursors in the development of these radiolabeled molecules.
The development of PET radiotracers often involves a "building block" or "modular" approach, where a small molecule is first labeled with ¹⁸F and then coupled to a larger targeting vector. nih.govrsc.org While direct replacement of the iodine on the iodomethyl group with ¹⁸F is a possible route, a more common strategy involves converting the iodomethyl group into a more suitable functional group for radiofluorination.
A key ¹⁸F-labeled building block is [¹⁸F]fluoromethyl iodide, which can be prepared by nucleophilic substitution on diiodomethane (B129776) using [¹⁸F]fluoride. researchgate.netrsc.org This reactive agent can then be used to [¹⁸F]fluoromethylate various nucleophiles. Alternatively, precursors similar to this compound, often containing leaving groups like tosylates or triflates instead of iodide, are used for direct nucleophilic substitution with [¹⁸F]fluoride to produce the desired PET tracer in the final step of the synthesis. rsc.org The synthesis of ¹⁸F-labeled rufinamide, an antiepileptic drug, for example, utilized a related nitro-substituted fluorobenzene (B45895) precursor for radiolabeling. snmjournals.org
Table 2: Comparison of Strategies for ¹⁸F-Labeling
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Direct Labeling | The ¹⁸F atom is introduced in the last synthetic step onto a large precursor molecule. rsc.org | Fewer synthetic steps post-labeling, minimizing decay loss. | Can require harsh conditions that may not be suitable for complex molecules. |
| Building Block Approach | A small, simple molecule (building block) is radiolabeled with ¹⁸F and then coupled to the final targeting molecule. nih.govrsc.org | Milder coupling conditions, high radiochemical yields for the initial labeling step. researchgate.net | Requires additional synthetic steps after radiolabeling, which can be time-consuming. nih.gov |
This table compares the two primary strategies for synthesizing fluorine-18 labeled PET probes, a field where precursors like this compound are relevant.
The demand for new PET tracers drives the development of novel and more efficient radiosynthesis routes. Research focuses on creating methods that are fast, high-yielding, and automatable to handle the short-lived ¹⁸F isotope. nih.gov Precursors like this compound are part of the chemical toolbox used to explore these new reactions. For instance, the high reactivity of the iodomethyl group makes it a candidate for rapid nucleophilic displacement reactions with ¹⁸F-containing reagents. researchgate.net
Studies have explored the reactivity of [¹⁸F]fluoromethyl iodide with various nucleophiles, demonstrating its utility in synthesizing ¹⁸F-fluoromethylated compounds. researchgate.net The development of such labeling agents and the optimization of their reactions with precursors containing targeting vectors are crucial for expanding the library of available PET probes for medical diagnosis and research. nih.govgoogle.com The ultimate goal is to create robust and reliable methods for producing radiotracers with high specific activity and radiochemical purity. snmjournals.orgresearchgate.net
Synthesis of Heterocyclic Compounds
The primary application of this compound in heterocyclic synthesis is as an alkylating agent. The benzylic iodide is an excellent leaving group, facilitating nucleophilic substitution reactions with various heteroatoms, thereby leading to the formation of new carbon-heteroatom bonds.
Benzofused Heterocycles
A comprehensive review of scientific literature does not yield specific examples of this compound being directly used as a starting material for the construction of benzofused heterocyclic systems through intramolecular cyclization or as a key component in building the fused ring structure. While the synthesis of benzofused heterocycles is a well-established field, the role of this particular fluorinated iodo-compound appears to be limited or not extensively documented in this specific context. General methods for creating benzofused systems, such as those involving palladium-catalyzed reactions or anionic benzyne (B1209423) cyclizations, typically utilize different precursors. researchgate.netresearchgate.net
Other Nitrogen and Oxygen Containing Rings
The utility of this compound is more prominently documented in the synthesis of non-fused heterocyclic systems, particularly through the N-alkylation of existing heterocyclic rings. The introduction of the 2-fluorobenzyl group can be crucial for modifying the pharmacological properties of bioactive molecules.
A notable example is the N-alkylation of pyrazole (B372694) derivatives. The reaction of 4-iodo-1H-pyrazole with this compound (referred to as 2-fluorobenzyl iodide) results in the formation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. This reaction is a straightforward nucleophilic substitution where the pyrazole nitrogen attacks the benzylic carbon, displacing the iodide ion. This derivative is a precursor for more complex structures, such as 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives. vulcanchem.com
The alkylation of ambident heterocyclic anions, such as those derived from 2-pyridones, is another area where benzyl (B1604629) halides are employed. researchgate.net While specific use of this compound is not detailed, the general reactivity pattern suggests its potential for selective N- or O-alkylation depending on the reaction conditions, such as the choice of base and solvent. researchgate.net
Below is a data table summarizing the synthesis of a nitrogen-containing heterocycle using this compound.
| Product Name | Starting Heterocycle | Reagent | Reaction Type | Reference |
| 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole | 4-iodo-1H-pyrazole | This compound | N-alkylation | vulcanchem.com |
This table illustrates a documented application of this compound in the synthesis of a substituted pyrazole.
Advanced Analytical Methodologies for Research Characterization
High-Resolution Mass Spectrometry for Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.
For 1-Fluoro-2-(iodomethyl)benzene (C₇H₅FI), the theoretical exact mass can be calculated, and the experimental value obtained from an HRMS analysis, often using techniques like Electrospray Ionization (ESI), must match this theoretical value to confirm the product's identity. In research involving derivatives of this compound, HRMS is routinely used to verify the successful incorporation of fluorine and other substituents. For instance, studies on related fluorinated molecules have successfully used HRMS to confirm their synthesized structures. rsc.org
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅FI |
| Monoisotopic Mass | 249.9447 Da |
| Technique | High-Resolution Mass Spectrometry (HRMS) |
Note: This table represents theoretical data. Experimental validation via HRMS is a standard procedure in synthetic chemistry.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. A variety of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the chemical environment of each nucleus.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly valuable technique. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR analysis. wikipedia.org The chemical shift of the fluorine atom in a ¹⁹F NMR spectrum is highly sensitive to its electronic environment, providing a unique fingerprint for the fluorinated compound. wikipedia.orgbeilstein-journals.org
The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes signal overlap and simplifies spectral analysis. wikipedia.org For an ortho-substituted fluorobenzene (B45895) like this compound, the ¹⁹F signal would be expected in a specific region of the spectrum, and its coupling to nearby protons (H-F coupling) would provide further structural confirmation. wikipedia.org In studies of various fluorinated organic molecules, ¹⁹F NMR is used to confirm the presence and environment of the fluorine atom. rsc.orgbeilstein-journals.org
Table 2: Example ¹⁹F NMR Chemical Shifts for Related Fluorinated Compounds
| Compound | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione | -156.5 | CDCl₃ |
| 2-(1-fluoro-2-phenylethyl)isoindoline-1,3-dione | -144.9 | CDCl₃ |
| 1-Fluoro-2-iodobenzene (B1346556) | -113.15 (relative to CFCl₃) | Not Specified |
Source: rsc.orgcolorado.edu
¹H NMR: In this compound, the proton spectrum would be expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.8 ppm) for the four protons on the benzene (B151609) ring. chemicalbook.com These protons would exhibit coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling). A key diagnostic signal would be a singlet for the two protons of the iodomethyl (-CH₂I) group. The integration of these signals would confirm the ratio of aromatic to methyl protons. The substitution pattern on disubstituted benzenes significantly influences the appearance of the aromatic signals, with ortho substitution leading to complex patterns. youtube.comyoutube.com
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals would be expected. The carbon atom bonded to the fluorine (C-F) would appear as a doublet due to one-bond C-F coupling, which is typically large. Other aromatic carbons would also show smaller C-F couplings. The signal for the -CH₂I carbon would appear in the aliphatic region of the spectrum. The analysis of ¹³C NMR spectra, often with proton decoupling, is a standard method for characterizing halogenated benzene derivatives. bas.bg
Table 3: NMR Data for the Precursor Compound 1-Fluoro-2-iodobenzene
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | 7.71, 7.28, 7.03, 6.87 |
| ¹³C NMR | Specific data not available in search results, but would show 6 distinct aromatic signals. |
Source: chemicalbook.com
For complex molecules or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. bas.bg
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would map the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which proton is attached to which carbon, simplifying the analysis of both ¹H and ¹³C spectra. ipb.pt
X-Ray Crystallography for Solid-State Structure Determination of Derivatives
While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for unambiguous structure determination, providing exact bond lengths, bond angles, and conformational details.
For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction analysis can be performed. This method has been used to confirm the structures of numerous related fluorinated and halogenated organic compounds, providing definitive proof of their molecular geometry. beilstein-journals.orgbeilstein-journals.org The resulting crystal structure would confirm the ortho substitution pattern and the planarity of the benzene ring.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of the final product and for monitoring the progress of a chemical reaction.
Gas Chromatography (GC): Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for analyzing volatile compounds. It can separate the product from starting materials, byproducts, and solvents, allowing for purity assessment. A GC-MS analysis of the related compound 1-fluoro-2-iodobenzene is available in databases. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. It is widely used to monitor reaction progress by taking small aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products. It is also a primary method for determining the purity of non-volatile final products.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups within a molecule. These two techniques are complementary; FTIR measures the absorption of infrared light by polar bonds, while FT-Raman measures the scattering of light from non-polar or symmetric bonds.
For this compound, these techniques provide a detailed map of its molecular structure. The analysis of related compounds like 1-(chloromethyl)-4-fluorobenzene and 1-Fluoro-2-iodobenzene provides a strong basis for spectral interpretation. nih.gov The FTIR spectrum would be expected to show strong absorptions corresponding to the C-F bond stretch, while both techniques would reveal vibrations of the aromatic ring and the aliphatic -CH₂- group. The C-I bond, having a low vibrational frequency, is often observed in the far-IR or low-wavenumber region of the Raman spectrum. Experimental spectra are often compared with results from computational methods, such as Density Functional Theory (DFT), to achieve precise vibrational assignments.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Characteristic of the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman | From the -CH₂I group. |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman | Multiple bands corresponding to ring vibrations. |
| CH₂ Bending | ~1450 | FTIR | Scissoring vibration of the iodomethyl group. |
| C-F Stretch | 1250 - 1000 | FTIR | Typically a strong, characteristic absorption. |
| C-I Stretch | 600 - 500 | Raman, Far-IR | Low-frequency vibration due to the heavy iodine atom. |
Future Perspectives and Emerging Research Directions
Sustainable and Green Synthesis of Fluorinated Aryl Iodides
The chemical industry's shift towards sustainability has spurred the development of greener methods for producing fluorinated aryl iodides, moving away from harsher traditional techniques.
Traditional vs. Green Synthesis Methods: Classic methods for creating aryl fluorides, such as the Balz-Schiemann reaction, are often limited by the use of toxic reagents and the potential for explosive intermediates. nih.gov Similarly, the halogen exchange (halex) process typically requires high temperatures and is most effective only for electron-deficient aromatic compounds. nih.govtandfonline.com
In contrast, modern green chemistry approaches aim to be more cost-effective and environmentally benign. tandfonline.com Research has focused on methods that utilize milder reaction conditions and less hazardous materials. A significant advancement is the use of hypervalent iodine reagents, which are recognized for their environmental friendliness and are increasingly used in catalysis for green chemistry. arkat-usa.org
Copper-Mediated Fluorination: A notable development in green synthesis is copper-mediated fluorination. In 2012, a method was described for converting aryl iodides to aryl fluorides using a cationic copper reagent and silver fluoride (B91410). nih.gov This reaction is operationally simple and tolerates a variety of functional groups, including ethers, amides, esters, ketones, and aldehydes. nih.gov The proposed mechanism involves the formation of a Cu(III) intermediate. nih.gov While this method represented a significant step forward, it initially required high temperatures (140°C) and an excess of reagents. cas.cn
Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents represents another important avenue in green synthesis. arkat-usa.org These reagents are valued for their mild reaction conditions and have been successfully used in various fluorination reactions. arkat-usa.org One approach involves the in situ formation of a reactive fluoroiodine(III) species by treating a fluorine-free hypervalent iodine reagent, like Phenyliodine(III) diacetate (PIDA), with a fluorine source such as hydrogen fluoride-pyridine (HF.Py). arkat-usa.org
Interactive Table: Comparison of Synthesis Methods for Aryl Fluorides
| Feature | Balz-Schiemann Reaction | Halex Process | Copper-Mediated Fluorination | Hypervalent Iodine Methods |
|---|---|---|---|---|
| Reagents | Diazonium salts, Fluoroboric acid | Alkali metal fluorides | Copper salts, Silver fluoride | Hypervalent iodine reagents, Fluorine source |
| Conditions | Often harsh, thermal decomposition | High temperatures | Milder, though can require heat | Generally mild |
| Substrate Scope | Broad | Limited to electron-deficient rings | Tolerates many functional groups | Good functional group tolerance |
| Green Aspect | Poor (toxic reagents, potential hazards) | Moderate (high energy input) | Good (less hazardous than Balz-Schiemann) | Excellent (environmentally friendly reagents) |
Chemo-, Regio- and Stereoselective Transformations
Achieving high selectivity in chemical reactions is crucial for the efficient synthesis of complex molecules. For a compound like 1-Fluoro-2-(iodomethyl)benzene, with multiple reactive sites, controlling chemo-, regio-, and stereoselectivity is a key research focus.
Chemoselectivity: The presence of both a C-I bond and a C-F bond, along with the benzene (B151609) ring, offers multiple sites for reaction. Developing methods that selectively target one site while leaving the others intact is essential. For instance, cross-coupling reactions can be designed to occur exclusively at the C-I bond without disturbing the stable C-F bond.
Regioselectivity: In the synthesis of substituted fluorinated aryl iodides, controlling the position of the incoming groups is critical. Traditional methods for aromatic fluorination often suffer from low regioselectivity. tandfonline.com However, modern catalytic systems are providing solutions. For example, hypervalent iodine-mediated reactions have been shown to achieve para-fluorination of aniline (B41778) derivatives with high selectivity. arkat-usa.org
Stereoselectivity: The development of asymmetric transformations is a cornerstone of modern organic synthesis. Chiral aryl iodine(III) catalysts have been successfully used in various asymmetric oxidative transformations, including fluorinations. zjut.edu.cn A library of such catalysts, derived from accessible materials like amino acids, has been developed to perform oxidative fluorination of keto esters with excellent enantioselectivity (ee). zjut.edu.cn These processes feature operational simplicity and the ability to recycle the catalyst, aligning with green chemistry principles. zjut.edu.cn
Interactive Table: Examples of Selective Transformations
| Selectivity Type | Reaction Example | Catalyst/Reagent System | Key Outcome |
|---|---|---|---|
| Regioselective | para-Fluorination of anilines | Iodoarene / HF | Forms the para-fluorinated product selectively. arkat-usa.org |
| Stereoselective | Asymmetric oxidative fluorination of keto esters | Chiral aryl iodine(III) catalyst / mCPBA / Et₃N·3HF | Produces fluorinated keto esters with high enantiomeric excess. zjut.edu.cn |
| Chemoselective | Suzuki Cross-Coupling | Palladium Catalyst / Base | Reaction at the C-I bond, leaving the C-F bond intact. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and manipulation of reactive compounds like this compound. beilstein-journals.org
Advantages of Flow Chemistry: Flow chemistry has emerged as a powerful enabling technology in organic synthesis over the last decade. beilstein-journals.org Its key benefits include:
Enhanced Safety: By using small reactor volumes, flow systems minimize the risks associated with handling reactive intermediates or conducting highly exothermic reactions. beilstein-journals.orgbeilstein-journals.org
Precise Control: Microreactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. beilstein-journals.org
Scalability: Scaling up production is often simpler and more predictable in flow systems compared to batch reactors.
Access to Novel Reactivity: Flow chemistry enables the use of extreme conditions (high temperature and pressure) in a controlled manner and facilitates chemistries that are difficult to perform in batch, such as photochemistry and electrochemistry. beilstein-journals.orgbeilstein-journals.org
Applications for Fluorinated Aryl Iodides: The synthesis of this compound and its subsequent transformations often involve reactive organometallic intermediates or energetic reagents. Flow chemistry is ideally suited for such processes. For example, halogen-lithium exchange reactions, which are fundamental for creating C-C bonds but involve highly reactive organolithium species, can be performed safely and efficiently in a flow microreactor system. beilstein-journals.org The ability to generate and immediately use a reactive intermediate in a subsequent reaction step minimizes decomposition and side reactions. beilstein-journals.org This technology holds the promise of making the synthesis of complex fluorinated molecules more efficient, safer, and more accessible.
Interactive Table: Benefits of Flow Chemistry for Synthesizing Aryl Iodides
| Benefit | Description | Relevance to this compound |
|---|---|---|
| Safety | Small reaction volumes reduce hazards of explosions or thermal runaways. beilstein-journals.org | Important when using energetic reagents for iodination or subsequent reactions involving reactive intermediates. |
| Efficiency | Superior heat and mass transfer leads to faster reactions and higher yields. | Can accelerate the synthesis and improve the purity of the final product. |
| Reactive Intermediates | Enables the generation and immediate use of unstable species (e.g., organolithiums). beilstein-journals.orgbeilstein-journals.org | Allows for safe and efficient functionalization of the aryl ring or modification of the iodomethyl group. |
| Automation | Lends itself to automated processes for library synthesis and process optimization. | Facilitates rapid exploration of reaction conditions and synthesis of derivatives for screening. |
Development of Novel Catalytic Systems for Challenging Conversions
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for overcoming the challenges associated with activating the stable C-F bond and selectively transforming the C-I bond.
Transition Metal Catalysis:
Copper: Copper-based catalysts have proven effective for the fluorination of aryl iodides. nih.gov These systems can operate under relatively simple conditions and show good tolerance for various functional groups. nih.gov Research is ongoing to improve their efficiency and expand their applicability, including for the synthesis of ¹⁸F-labeled compounds for PET imaging. nih.gov
Palladium: Palladium catalysts are workhorses in cross-coupling chemistry. However, their use in fluorination has also been explored. One reported Pd-catalyzed fluorination proceeds under mild, moisture-tolerant conditions via a proposed single-electron-transfer (SET) mechanism involving a Pd(III) intermediate. tandfonline.com
Main Group and Organocatalysis: Hypervalent iodine chemistry offers a metal-free alternative for fluorination reactions. arkat-usa.org Chiral aryl iodine(III) compounds have been developed as organocatalysts that can induce high levels of stereoselectivity in oxidative fluorinations. zjut.edu.cn These catalysts operate by creating a tunable chiral pocket that controls the approach of the substrate, enabling enantioselective transformations. zjut.edu.cn
The future in this area lies in creating catalysts that are more active, selective, and robust. The goal is to develop systems that can perform challenging transformations, such as late-stage C-H functionalization or direct fluorination, on complex molecules containing the this compound scaffold under mild and environmentally friendly conditions.
Interactive Table: Overview of Novel Catalytic Systems
| Catalyst Type | Metal/Element | Reaction Type | Key Advantage |
|---|---|---|---|
| Transition Metal | Copper (Cu) | Nucleophilic Fluorination | Operationally simple, tolerates many functional groups. nih.gov |
| Transition Metal | Palladium (Pd) | Nucleophilic Fluorination | Proceeds under mild conditions, moisture tolerant. tandfonline.com |
| Organocatalyst | Iodine (I) | Electrophilic/Oxidative Fluorination | Metal-free, enables asymmetric synthesis with high enantioselectivity. zjut.edu.cn |
Applications in Advanced Chemical Biology Probe Synthesis (Synthetic Aspects)
The unique properties of the fluorine atom and the reactive nature of the iodomethyl group make this compound a valuable building block for creating sophisticated probes for chemical biology. ucsd.edu
Modular Design of Probes: Modern chemical biology relies on small-molecule probes to visualize and interrogate biological processes in real time. ucsd.edued.ac.uk These probes are often modular, consisting of a core scaffold attached to various reactive groups, targeting moieties, or signaling units. ucsd.edu this compound is an ideal scaffold for this purpose.
The Iodomethyl Group (-CH₂I): This group serves as a versatile reactive handle. It is an excellent electrophile for alkylating nucleophiles such as thiols (cysteine residues in proteins), phenols (tyrosine), or amines (lysine). This allows the scaffold to be covalently attached to biomolecules or other components of a probe.
The Fluorine Atom (-F): The fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is crucial for probes used in biological systems. arkat-usa.org Furthermore, the use of the radioactive isotope Fluorine-18 (B77423) (¹⁸F) is central to Positron Emission Tomography (PET), a powerful in vivo imaging technique. cas.cn A related compound, 2-(bromomethyl)-1-fluoro-4-methoxy-benzene, has been noted as a positron emitter for potential use in PET. biosynth.com
The Benzene Ring: The aromatic ring itself can be part of a larger fluorophore system or can be further functionalized to tune the probe's properties. The development of minimal fluorescent probes based on a single benzene ring is an active area of research, aiming to reduce the perturbation that larger probes can cause to biological systems. ed.ac.uk
Future Synthetic Directions: Future research will focus on incorporating the this compound motif into novel probe architectures. This includes its use in activity-based probes, where the iodomethyl group acts as a reactive trap for specific enzymes, and in the development of new PET imaging agents where the ¹⁸F isotope can be introduced efficiently in the final synthetic step. The synthetic challenge lies in orchestrating multi-step sequences that build complex functionality around this core structure while maintaining its key reactive and signaling features.
Interactive Table: Role of Structural Components in Probe Synthesis
| Structural Component | Synthetic Role | Application in Probe |
|---|---|---|
| Iodomethyl Group (-CH₂I) | Electrophilic handle for alkylation | Covalent labeling of proteins, attachment to fluorophores or targeting ligands. |
| Fluorine Atom (-F) | Modulator of physicochemical properties | Enhances metabolic stability and cell permeability; enables PET imaging with ¹⁸F. arkat-usa.orgcas.cn |
| Aryl Ring (C₆H₄) | Core scaffold | Can be part of a larger chromophore or a platform for further functionalization. |
Q & A
Q. Basic Safety
Q. Advanced Risk Mitigation
- Thermal Stability: Avoid temperatures >100°C to prevent HI gas release.
- Reactivity: Iodomethyl groups are light-sensitive; store in amber vials under inert gas. Monitor for discoloration, which indicates decomposition .
How does the iodomethyl group influence the reactivity of this compound in cross-coupling reactions?
Basic Reactivity
The C-I bond in the iodomethyl group is weaker than C-Br or C-Cl, making it susceptible to transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the adjacent fluorine can reduce reaction rates. Optimize using Pd(PPh₃)₄ and elevated temperatures (80–100°C) in THF/water .
Advanced Mechanistic Insights
DFT calculations suggest fluorine’s electron-withdrawing effect increases the electrophilicity of the iodomethyl carbon, facilitating oxidative addition. Competing β-hydride elimination is minimized by bulky ligands (e.g., XPhos) .
What strategies resolve contradictions in reported yields for iodomethyl-substituted aromatics?
Basic Troubleshooting
Discrepancies often arise from iodide source purity or solvent choice. Anhydrous NaI and rigorously dried DMF improve reproducibility. Confirm substrate purity via HPLC before reactions .
Advanced Data Reconciliation
Systematic DOE (Design of Experiments) evaluates factors like iodide concentration, solvent polarity, and reaction time. For example, higher NaI concentrations (2–3 eq.) favor substitution but may increase side products .
How can this compound serve as an intermediate in bioactive molecule synthesis?
Basic Applications
The iodomethyl group is a versatile handle for introducing functionalities (e.g., -CH₂OH via hydrolysis or -CH₂NH₂ via Gabriel synthesis). Its fluorine enhances metabolic stability in drug candidates .
Advanced Design
In asymmetric catalysis, chiral ligands derived from iodomethyl-fluorobenzene scaffolds show promise in enantioselective hydrogenation (e.g., Fe-based catalysts for alkynes) .
What computational methods predict the stability and reactivity of this compound?
Basic Modeling
DFT (B3LYP/6-31G*) calculates bond dissociation energies (C-I: ~50 kcal/mol) and Mulliken charges to assess nucleophilic attack sites .
Advanced Dynamics
MD simulations in explicit solvents (e.g., DMSO) model solvation effects on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
